Giemsa Stain

Descripción

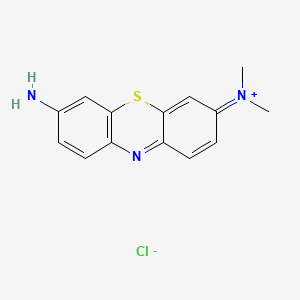

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALREUIWICQLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040157 | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; [Acros Organics MSDS] | |

| Record name | Giemsa's stain | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |

| Record name | Azure A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azuresin [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Giemsa's stain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZURE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Giemsa's stain | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Giemsa's stain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Giemsa Stain Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components of Giemsa stain: Azure B, Azure A, Methylene Blue, and Eosin Y. It delves into their chemical properties, provides detailed experimental protocols for their analysis, and illustrates the mechanism of action through detailed diagrams.

Core Components and their Chemical Properties

This compound is a type of Romanowsky stain, renowned for its ability to produce a wide spectrum of colors when staining cells, a phenomenon known as the Romanowsky-Giemsa effect.[1][2] This effect is crucial for differentiating cellular components, particularly in blood and bone marrow smears. The stain is a complex mixture, but its staining properties are primarily attributed to the interactions of four key dye molecules: the cationic thiazine dyes (Azure B, Azure A, and Methylene Blue) and the anionic xanthene dye (Eosin Y).

Thiazine Dyes: The Basophilic Components

The blue-to-purple staining of acidic cellular components, such as the nucleus (rich in DNA) and ribosomes (rich in RNA), is due to the cationic nature of the thiazine dyes.[1][2] These positively charged molecules bind to the negatively charged phosphate groups of nucleic acids.[3]

Methylene Blue is the parent compound from which the other thiazine dyes in this compound are derived through a process of oxidative demethylation, often referred to as "polychroming". This process results in a mixture of dyes, including Azure B and Azure A, which are essential for the characteristic purple color of the Romanowsky-Giemsa effect.

Azure B is considered the most important component for the Romanowsky-Giemsa effect. It is a major metabolite of Methylene Blue and a potent cationic dye.

Azure A is another oxidation product of Methylene Blue and contributes to the overall basophilic staining.

Eosin Y: The Acidophilic Component

Eosin Y is an acidic, anionic dye that stains basic cellular components, such as the cytoplasm and eosinophilic granules, in shades of red or pink. Its negatively charged structure is attracted to positively charged proteins in these cellular compartments.

Data Presentation: Quantitative Properties of this compound Components

The following tables summarize the key quantitative chemical and physical properties of the core components of this compound. These values are essential for quality control, standardization of staining protocols, and for researchers developing new applications for these dyes.

| Property | Methylene Blue | Azure B | Azure A | Eosin Y |

| Chemical Formula | C₁₆H₁₈ClN₃S | C₁₅H₁₆ClN₃S | C₁₄H₁₄ClN₃S | C₂₀H₆Br₄Na₂O₅ |

| Molecular Weight ( g/mol ) | 319.85 | 305.83 | 291.80 | 691.85 |

| Appearance | Dark green crystalline powder | Greenish-blue powder or crystals | Green to dark brown powder | Red crystalline powder |

| Melting Point (°C) | 100-110 (decomposes) | 205-210 (decomposes) | 290 (decomposes) | 295.5 |

Table 1: Physical and Chemical Properties of this compound Components

| Component | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Methylene Blue | Water | 664 | 74,100 | |

| Azure B | Water | 646 | 74,000 | |

| Azure B | Ethanol | 641 | 94,000 | |

| Azure A | Water | 620-634 | ≥34,000 | |

| Azure A | Ethanol | 612 | Not specified | |

| Eosin Y | Water | 517 | Not specified | - |

| Eosin Y | Ethanol | 515-518 | Not specified |

Table 2: Spectroscopic Properties of this compound Components

| Component | Water | Ethanol |

| Methylene Blue | Soluble | Soluble |

| Azure B | Soluble | Soluble |

| Azure A | Soluble | Low solubility |

| Eosin Y | Slightly soluble | Soluble |

Table 3: Solubility of this compound Components

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound and for analytical techniques used in the quality control of its components.

Preparation of Giemsa Stock Solution

This protocol is a standard method for preparing a stable Giemsa stock solution.

Materials:

-

Giemsa powder (a mixture of Azure II-Eosin)

-

Glycerol

-

Methanol (absolute, acetone-free)

-

Glass beads

-

Stirring plate and stir bar

-

Brown glass bottle

Procedure:

-

To a 500 mL brown glass bottle, add 3.8 g of Giemsa powder and a few glass beads.

-

Add 250 mL of methanol to the bottle.

-

Seal the bottle and place it on a stirring plate. Stir the mixture for 3-5 days at room temperature to ensure the dye is fully dissolved.

-

After stirring, add 250 mL of glycerol to the mixture.

-

Continue to stir for another 3-5 days.

-

The stain is then ready for use. It should be stored in a tightly sealed brown glass bottle at room temperature.

Giemsa Staining of Thin Blood Films

This protocol is a standard method for staining thin blood films for hematological examination.

Materials:

-

Air-dried thin blood smear on a microscope slide

-

Methanol (absolute)

-

Giemsa stock solution

-

Buffered distilled water (pH 6.8 or 7.2)

-

Coplin jars or a staining rack

Procedure:

-

Fix the air-dried blood smear by immersing the slide in absolute methanol for 30 seconds to 1 minute.

-

Allow the slide to air dry completely.

-

Prepare a working Giemsa solution by diluting the stock solution 1:10 to 1:20 with buffered distilled water (e.g., 1 mL of stock solution to 9 mL of buffer). The optimal dilution may vary depending on the batch of stain and desired staining intensity.

-

Immerse the fixed slide in the working Giemsa solution for 20-30 minutes.

-

Rinse the slide by briefly dipping it in buffered distilled water.

-

Allow the slide to air dry in an upright position.

-

The slide is now ready for microscopic examination.

Giemsa Staining for G-Banding of Chromosomes

This protocol outlines the steps for producing G-bands on metaphase chromosomes using this compound.

Materials:

-

Air-dried chromosome preparations on microscope slides

-

Trypsin solution (concentration and incubation time may need optimization)

-

Saline solution (e.g., 0.85% NaCl)

-

Giemsa stock solution

-

Buffered distilled water (pH 6.8)

-

Coplin jars

Procedure:

-

Age the chromosome preparations by heating them at 60-70°C for 1-2 hours or by leaving them at room temperature for several days.

-

Treat the slides with a warm trypsin solution. The optimal time and temperature need to be determined empirically but is typically a few seconds to a few minutes at around 25-37°C.

-

Rinse the slides thoroughly in a saline solution to stop the trypsin activity.

-

Stain the slides in a freshly prepared working Giemsa solution (diluted with buffered water, pH 6.8) for 5-10 minutes.

-

Rinse the slides briefly with distilled water.

-

Air dry the slides and examine under a microscope.

Quality Control of Thiazine Dyes by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of thiazine dyes using HPLC. Specific parameters may need to be optimized based on the available instrumentation and columns.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

Standards of Methylene Blue, Azure A, and Azure B

Procedure:

-

Preparation of Mobile Phase: A typical mobile phase for the separation of thiazine dyes is a gradient of acetonitrile and water, with a small amount of an acid like formic acid to improve peak shape. A starting gradient could be 5% acetonitrile, increasing to 95% over 20-30 minutes.

-

Preparation of Standards: Prepare stock solutions of Methylene Blue, Azure A, and Azure B in a suitable solvent (e.g., methanol or water). From these, prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the this compound powder or the individual dye to be tested in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Analysis: Inject the standards and the sample onto the HPLC system. Monitor the elution of the dyes at their respective absorption maxima (see Table 2).

-

Data Analysis: Identify the peaks corresponding to each dye based on their retention times compared to the standards. Quantify the amount of each dye in the sample using the calibration curves.

Mandatory Visualizations

The Romanowsky-Giemsa Staining Mechanism

The characteristic purple color of chromatin stained with Giemsa is a result of the molecular interactions between Azure B and Eosin Y within the DNA structure. This diagram illustrates the proposed mechanism.

Experimental Workflow for Giemsa Staining of Blood Smears

This diagram outlines the key steps involved in the Giemsa staining of a peripheral blood smear for hematological analysis.

Logical Relationship of this compound Components

This diagram illustrates the relationship between the primary and derived components of this compound.

References

An In-depth Technical Guide to the Core Mechanism of Giemsa Stain Binding to DNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of Giemsa stain with DNA. It delves into the roles of the constituent dyes, quantitative binding data, detailed experimental protocols, and visualizations of the key processes.

Core Principles of Giemsa-DNA Interaction

This compound is a differential stain classified under the Romanowsky stains. Its remarkable ability to produce a spectrum of colors, allowing for the detailed visualization of cellular components, particularly chromosomes, is a result of the complex interplay of its constituent dyes with biological macromolecules. The primary components of this compound are the cationic thiazine dyes, Azure B and Methylene Blue , and the anionic xanthene dye, Eosin Y .[1]

The fundamental principle of Giemsa staining of the cell nucleus lies in the electrostatic interaction between the positively charged thiazine dyes and the negatively charged phosphate backbone of DNA.[1] These cationic dyes have a notable affinity for adenine-thymine (AT)-rich regions of DNA. The subsequent interaction with the negatively charged Eosin Y leads to the formation of a characteristic magenta-colored complex, a phenomenon known as the Romanowsky-Giemsa effect.

The Role of Thiazine Dyes: Azure B and Methylene Blue

Azure B, a major component of this compound, and Methylene Blue are cationic dyes that play a crucial role in binding to DNA. Their planar aromatic structures allow them to intercalate between the base pairs of the DNA double helix. This intercalation is the primary mode of binding. Spectroscopic studies have shown that the binding of these dyes to DNA results in hypochromism and a bathochromic (red) shift in their absorption spectra, which are characteristic features of intercalation.

Azure B has demonstrated a higher affinity for nucleic acids compared to Azure A, another thiazine dye, making it a more potent staining agent in this context. The binding affinity of these dyes is influenced by the ionic strength of the medium.

The Role of Eosin Y and the Romanowsky-Giemsa Effect

Eosin Y is an anionic dye that is attracted to the positively charged proteins (histones) in the chromatin and the cationic thiazine dyes already bound to the DNA. The characteristic purple color of Giemsa-stained chromosomes is attributed to the formation of a DNA-Azure B-Eosin Y complex. It is hypothesized that two thiazine dye molecules bind to the DNA phosphate groups at a specific distance, which then allows for the binding of a single Eosin Y molecule, leading to the formation of a 2:1 thiazine-eosin precipitate. This complex formation is more pronounced in hydrophobic regions of the chromosome.

Quantitative Analysis of Giemsa-DNA Binding

The interaction between the components of this compound and DNA can be quantified using various biophysical techniques. The binding affinity is typically expressed as a binding constant (Kb) or a Stern-Volmer quenching constant (Ksv).

| Dye Component | Binding Constant (Kb or Ksv) | Method | Notes |

| Azure B | Ksv = 5.3 x 104 M-1 | Fluorescence Spectroscopy | The binding affinity is lower than that of Thionine Acetate and Azure A. |

| Methylene Blue | Kb ≈ 3.8 x 106 M-1 | Voltammetry | Intercalative binding to DNA. |

| Eosin Y | Kb = 1.7 x 104 M-1 | Competitive Binding Assay with Spectrophotometry | Weak interaction with DNA. |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a this compound stock solution from powder.

Materials:

-

Giemsa powder: 3.8 g

-

Glycerol: 250 ml

-

Methanol (absolute, acetone-free): 250 ml

-

Glass beads (optional, for agitation)

-

Stirring hotplate

-

Dark glass bottle for storage

Procedure:

-

Add 3.8 g of Giemsa powder to 250 ml of glycerol in a flask.

-

Heat the mixture to 60°C on a stirring hotplate and stir for 90-120 minutes until the powder is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Slowly add 250 ml of methanol to the solution while stirring.

-

Transfer the final solution to a dark, tightly sealed glass bottle for storage.

-

For optimal staining, it is recommended to let the stain mature for 1-2 months before use.[1][2][3]

Chromosome G-Banding Protocol

This protocol describes the standard procedure for Giemsa banding (G-banding) of metaphase chromosomes.

Materials:

-

Microscope slides with prepared metaphase chromosome spreads

-

Trypsin solution (0.025% to 0.25% in saline)

-

Giemsa working solution (diluted from stock solution with phosphate buffer, pH 6.8)

-

Phosphate buffer (pH 6.8)

-

Coplin jars or staining dishes

-

Incubator or water bath at 37°C

-

Microscope

Procedure:

-

Age the chromosome preparations by incubating the slides at 60°C for at least one hour, or at room temperature for several days.

-

Immerse the slides in a pre-warmed trypsin solution at 37°C. The duration of trypsin treatment is critical and needs to be optimized (typically ranging from 10 seconds to a few minutes).

-

Stop the trypsin digestion by rinsing the slides thoroughly with cold phosphate buffer or distilled water.

-

Stain the slides by immersing them in a freshly prepared Giemsa working solution for 5-10 minutes.

-

Rinse the slides with distilled water to remove excess stain.

-

Air-dry the slides and examine them under a microscope.

Spectrophotometric Titration for Binding Constant Determination (Generalized Protocol)

This generalized protocol can be adapted to determine the binding constant of individual Giemsa dyes with DNA.

Materials:

-

Spectrophotometer

-

Quartz cuvettes

-

Stock solution of the dye (e.g., Azure B) of known concentration

-

Stock solution of DNA (e.g., calf thymus DNA) of known concentration

-

Buffer solution (e.g., Tris-HCl buffer, pH 7.4)

Procedure:

-

Prepare a series of solutions with a fixed concentration of the dye and increasing concentrations of DNA in the buffer.

-

Record the absorption spectrum of each solution over the relevant wavelength range for the dye.

-

Monitor the changes in the absorbance at the wavelength of maximum absorption (λmax) of the dye as a function of DNA concentration.

-

The binding constant (Kb) can be calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation or by using Scatchard plot analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling (Generalized Protocol)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Syringe for titrant

-

Sample cell

-

Degassed buffer solution (identical for both dye and DNA)

-

Concentrated solution of the dye (titrant)

-

Dilute solution of DNA (in the sample cell)

Procedure:

-

Load the DNA solution into the sample cell and the dye solution into the injection syringe.

-

Perform a series of small, sequential injections of the dye solution into the DNA solution while monitoring the heat evolved or absorbed.

-

A binding isotherm is generated by plotting the heat change per injection against the molar ratio of dye to DNA.

-

The data is fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows.

Caption: Molecular mechanism of Giemsa-DNA binding.

Caption: Experimental workflow for G-banding of chromosomes.

Caption: Workflow for spectrophotometric titration.

References

A Comprehensive Technical Guide to Giemsa Stock Solution for Researchers and Drug Development Professionals

Giemsa stain is a cornerstone in various scientific disciplines, particularly in hematology, histology, and cytogenetics. Its polychromatic staining properties allow for the detailed differentiation of cellular components, making it an invaluable tool for researchers and professionals in drug development. This guide provides an in-depth look at the composition of Giemsa stock solution, detailed experimental protocols for its preparation, and the underlying principles of its staining mechanism.

Core Composition of Giemsa Stock Solution

This compound is a type of Romanowsky stain, which is a neutral stain composed of a mixture of acidic and basic dyes.[1] The primary components of the Giemsa powder are Azure (typically a mixture of Azure A and Azure B), Methylene Blue, and Eosin Y.[1][2][3][4] These dyes are dissolved in a mixture of glycerol and methanol, which act as a stabilizer and a fixative, respectively.

The basic dyes, Methylene Blue and Azure, are cationic and bind to acidic cellular components, such as the phosphate groups of DNA in the nucleus, staining them in shades of blue to purple. Conversely, the acidic dye, Eosin Y, is anionic and stains basic components, such as the cytoplasm and eosinophilic granules, in shades of red or pink. This differential staining is crucial for identifying different cell types and observing cellular morphology.

The precise composition of commercially available Giemsa powders can vary. However, a breakdown of the constituent dyes provides a clearer understanding of the staining mechanism.

Quantitative Composition of Giemsa Stock Solution

The following table summarizes the typical compositions for preparing Giemsa stock solution, providing a clear comparison of different established protocols.

| Component | Recipe 1 (for 500 mL) | Recipe 2 (for 1 L) | Recipe 3 (Detailed Dyes) | Function |

| Giemsa Powder | 3.8 g | 7.6 g | - | Primary staining agent |

| Azure A | - | - | 0.15 g | Basic dye; stains acidic components (e.g., nucleus) purple |

| Methylene Blue | - | - | 0.30 g | Basic dye; stains acidic components (e.g., nucleus) blue |

| Eosin Y | - | - | 0.36 g | Acidic dye; stains basic components (e.g., cytoplasm) pink/red |

| Phloxine B | - | - | 0.04 g | Acidic dye; contributes to red staining |

| Glycerol | 250 mL | 500 mL | 50 mL | Stabilizer; prevents precipitation of dyes |

| Methanol (acetone-free) | 250 mL | 500 mL | 40 mL | Solvent and fixative |

Experimental Protocol for Preparation of Giemsa Stock Solution

This protocol provides a detailed methodology for preparing a high-quality Giemsa stock solution, suitable for a range of applications.

Materials:

-

Giemsa powder (or individual dyes as specified in Recipe 3)

-

Glycerol (high-grade, pure)

-

Methanol (absolute, pure, high-grade, acetone-free)

-

Glass beads (3-5 mm in diameter)

-

A dark or amber glass bottle with a screw cap (500 mL or 1 L capacity)

-

Analytical balance

-

Graduated cylinders

-

Funnel

-

Shaker (optional)

Procedure (for 500 mL of stock solution):

-

Preparation: Ensure all glassware is clean and completely dry. Any presence of water can cause the stain to deteriorate.

-

Weighing: Accurately weigh 3.8 g of Giemsa powder using an analytical balance.

-

Mixing:

-

Place approximately 50-100 clean, dry glass beads into the dark glass bottle.

-

Using a funnel, carefully add the weighed Giemsa powder to the bottle.

-

Add 250 mL of absolute methanol to the bottle.

-

Secure the cap tightly and shake the bottle for 2-3 minutes to begin dissolving the powder.

-

Slowly add 250 mL of glycerol to the mixture.

-

Shake the mixture again for 3-5 minutes.

-

-

Maturation: For optimal performance, the prepared stock solution should be allowed to mature for 1-2 months at room temperature in a dark place before use. This allows for the complete dissolution and interaction of the dyes.

-

Storage: Store the stock solution in a tightly sealed, dark bottle at room temperature, away from direct sunlight. The bottle should be kept tightly capped to prevent the absorption of water vapor and the evaporation and oxidation of the stain.

Logical Relationship of Giemsa Stock Solution Components

The following diagram illustrates the composition and functional relationships of the components within the Giemsa stock solution.

Caption: Composition and function of Giemsa stock solution components.

Conclusion

A thorough understanding of the composition and preparation of Giemsa stock solution is paramount for achieving consistent and reliable staining results in research and diagnostic applications. The interplay between the basic and acidic dyes, stabilized and dissolved in a methanol-glycerol medium, allows for the detailed visualization of cellular architecture. By adhering to meticulous preparation protocols, researchers and drug development professionals can ensure the quality and efficacy of their staining procedures, leading to more accurate and reproducible experimental outcomes.

References

The Cornerstone of Cellular Integrity: A Technical Guide to Methanol Fixation in Giemsa Staining

For Immediate Release

[CITY, STATE] – [DATE] – This technical guide provides an in-depth exploration of the critical role of methanol fixation in Giemsa staining, a fundamental technique in histology, hematology, and cytogenetics. Addressed to researchers, scientists, and drug development professionals, this document elucidates the chemical underpinnings of methanol fixation, presents quantitative data on its application, and offers detailed experimental protocols to ensure optimal and reproducible results.

Executive Summary

Giemsa staining is a differential staining method that is indispensable for the microscopic examination of peripheral blood smears, bone marrow specimens, and chromosomes. The success of this technique is profoundly dependent on the initial fixation step, for which methanol is the traditional and most widely used agent. Methanol fixation is a crucial preparatory step that preserves cellular morphology, prevents autolysis, and ensures the adhesion of the specimen to the microscope slide. This guide will delve into the nuanced aspects of methanol fixation, providing a comprehensive resource for laboratory professionals.

The Principle of Methanol Fixation in Giemsa Staining

Methanol acts as a coagulant, non-additive, precipitating fixative. Its primary mechanism involves the rapid dehydration of cellular components, which denatures and precipitates proteins. This process is crucial for several reasons:

-

Preservation of Cellular Architecture: By rapidly denaturing proteins, methanol fixation effectively halts all enzymatic activity, thereby preventing autolysis and the degradation of cellular structures.

-

Stabilization of Cellular Components: The precipitation of proteins forms a stable, cross-linked network that maintains the structural integrity of the cell and its organelles during the subsequent staining and washing steps.

-

Permeabilization of Cell Membranes: Methanol disrupts the lipid bilayer of cell membranes, rendering them permeable to the dyes used in the Giemsa stain. This allows for the effective staining of intracellular components such as the nucleus and cytoplasm.

-

Adhesion to the Glass Slide: The fixation process facilitates the firm adhesion of the cellular smear to the surface of the microscope slide, preventing the loss of the specimen during handling.

This compound itself is a complex mixture of methylene blue, eosin, and azure dyes. The differential staining is achieved through the interaction of these dyes with the fixed cellular components. The acidic components of the cell, such as the nucleus (rich in DNA), are stained by the basic dyes (methylene blue and azure), appearing in shades of purple to blue. The basic components, such as the cytoplasm and granules, are stained by the acidic dye (eosin), appearing in shades of pink to red.

Quantitative Data on Methanol Fixation

The duration of methanol fixation is a critical parameter that can significantly impact the quality of Giemsa staining. While extensive quantitative data is not abundant in the literature, a study on the morphological examination of leukocyte profiles in peripheral blood smears provides valuable insights into the optimal fixation time.

| Fixation Time (minutes) | Staining Quality (Good) | Staining Quality (Not Good) |

| 3 | 60% | 40% |

| 5 | 100% | 0% |

| 10 | 100% | 0% |

| 15 | 40% | 60% |

| 20 | 20% | 80% |

Data adapted from a study on the analysis of leukocyte profiles with Giemsa staining based on fixation time variation.[1][2]

These findings suggest that a fixation time of 5 to 10 minutes yields the most consistent and high-quality staining results for peripheral blood smears. Shorter fixation times may be insufficient for complete protein precipitation, while longer durations can lead to excessive hardening of the cells, which can impair stain penetration and result in poor differentiation.

Experimental Protocols

The following are detailed methodologies for Giemsa staining of thin and thick blood films, with a focus on the methanol fixation step.

Giemsa Staining of a Thin Blood Film

This protocol is suitable for the detailed morphological examination of individual cells.

Materials:

-

Clean, grease-free microscope slides

-

Whole blood sample (with anticoagulant)

-

Absolute methanol (analytical grade)

-

Giemsa stock solution

-

Buffered distilled water (pH 7.2)

-

Coplin jars or a staining rack

-

Micropipette

-

Microscope

Procedure:

-

Smear Preparation: Place a small drop of blood (approximately 2-3 µL) onto a clean microscope slide, about 1-2 cm from one end. Using a second slide (the "spreader") held at a 30-45 degree angle, back into the drop of blood and allow it to spread along the edge of the spreader. In a single, smooth motion, push the spreader forward to the other end of the slide, creating a thin, feathered smear.

-

Air Drying: Allow the blood smear to air dry completely at room temperature. This can be facilitated by placing the slide in a vertical position.

-

Methanol Fixation: Once the smear is completely dry, immerse the slide in a Coplin jar containing absolute methanol for 5-10 minutes. Alternatively, flood the slide with methanol for the same duration.[3][4]

-

Air Drying (Post-Fixation): Remove the slide from the methanol and allow it to air dry completely.

-

Staining: Dilute the Giemsa stock solution with buffered distilled water (pH 7.2) at a ratio of 1:10 or 1:20 (e.g., 1 mL of Giemsa stock to 9 mL or 19 mL of buffered water). Immerse the fixed slide in the working Giemsa solution for 20-30 minutes.

-

Washing: Gently rinse the slide in a stream of buffered distilled water or by dipping it in a beaker of buffered water for 1-2 minutes until the smear appears pinkish-red.

-

Drying: Place the slide in a vertical position to air dry completely.

-

Microscopic Examination: Once dry, the slide is ready for microscopic examination, typically starting at 40x magnification and moving to 100x oil immersion for detailed morphological assessment.

Giemsa Staining of a Thick Blood Film

This protocol is used for concentrating blood elements, which is particularly useful for the detection of blood parasites like Plasmodium species.

Materials:

-

Clean, grease-free microscope slides

-

Whole blood sample (with anticoagulant)

-

Absolute methanol (analytical grade)

-

Giemsa stock solution

-

Buffered distilled water (pH 7.2)

-

Coplin jars or a staining rack

-

Micropipette

-

Microscope

Procedure:

-

Smear Preparation: Place a larger drop of blood (approximately 6-10 µL) onto the center of a clean microscope slide. Using the corner of another slide or an applicator stick, spread the drop in a circular motion to an area of about 1-2 cm in diameter.

-

Air Drying: Allow the thick smear to air dry completely in a horizontal position for at least 30 minutes. It is crucial that the smear is thoroughly dry to prevent it from washing off during staining.

-

Methanol Fixation (Thin Film Only, if applicable): Crucially, the thick film itself is not fixed with methanol. If a combination thick and thin smear is prepared on the same slide, only the thin smear portion should be fixed by carefully applying methanol to that area, avoiding any contact with the thick smear.

-

Staining: Immerse the slide in a diluted Giemsa working solution (1:20 or 1:50 with buffered water, pH 7.2) for 30-50 minutes. The staining solution serves to both lyse the red blood cells (dehemoglobinization) and stain the remaining cellular components and parasites.

-

Washing: Gently rinse the slide with buffered distilled water.

-

Drying: Allow the slide to air dry in a vertical position.

-

Microscopic Examination: Examine under a microscope, typically with a 100x oil immersion objective.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the Giemsa staining process.

Caption: Experimental workflow for Giemsa staining of a thin blood smear.

Caption: Logical relationship of methanol's effects on cellular components.

Troubleshooting Guide for Methanol Fixation

| Problem | Possible Cause | Recommended Solution |

| Weak or Pale Staining | Insufficient fixation time. | Increase methanol fixation time to 5-10 minutes. |

| Incomplete drying of the smear before fixation. | ||

| Distorted Cellular Morphology | Fixation of a wet or moist smear. | Ensure the smear is thoroughly air-dried before fixation. |

| Prolonged or delayed fixation after smear preparation. | Fix the smear as soon as it is air-dried. | |

| Presence of Refractive Artifacts on Erythrocytes | Contamination of methanol with water. | Use fresh, absolute methanol. Store methanol in a tightly sealed container to prevent absorption of atmospheric moisture.[5] |

| Smear Washes Off the Slide | Inadequate fixation. | Ensure the smear is fixed for the recommended duration (5-10 minutes). |

| Greasy or dirty slide. | Use clean, grease-free microscope slides. | |

| Poor Nuclear Staining | Over-fixation. | Reduce the fixation time. If the problem persists, consider using a buffered fixative. |

| Acidic pH of the staining solution. | Ensure the pH of the buffered water is 7.2. |

Conclusion

Methanol fixation is a deceptively simple yet profoundly important step in the Giemsa staining protocol. A thorough understanding of its chemical principles, adherence to optimized protocols, and the ability to troubleshoot common issues are paramount for obtaining high-quality, reproducible results. This guide provides the necessary technical information to empower researchers, scientists, and drug development professionals to master this fundamental technique, thereby ensuring the accuracy and reliability of their microscopic analyses. The presented quantitative data on fixation times further underscores the necessity of precision in this critical preparatory phase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dipterajournal.com [dipterajournal.com]

- 4. [Technical recommendations and best practice guidelines for May-Grünwald-Giemsa staining: literature review and insights from the quality assurance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Giemsa staining of blood smears: several hints - IHC WORLD [ihcworld.com]

An In-Depth Technical Guide to Gustav Giemsa's Original Malaria Staining Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gustav Giemsa's seminal malaria staining method. It covers the historical formulation, modern standardized protocols, underlying chemical principles, and detailed experimental procedures for the staining of thin and thick blood smears for malaria diagnosis.

Introduction

In the early 20th century, German chemist Gustav Giemsa developed a staining technique that revolutionized the diagnosis of malaria. His method, first published in 1904 in the Centralblatt für Bakteriologie, provided a reliable and reproducible way to visualize malaria parasites in blood smears. The key to Giemsa's success was the stabilization of a mixture of methylene blue, its oxidation products (azures), and eosin with a glycerol-methanol solution. This formulation, and the differential staining it produces, became the gold standard for malaria diagnosis and remains a cornerstone of hematology and parasitology today.

The characteristic purple hue of the parasite's nucleus and the pink-to-red color of the cytoplasm, set against the pale background of red blood cells, is a result of what is known as the "Romanowsky effect." This effect is crucial for the morphological identification of Plasmodium species and the different stages of their life cycle in infected blood.

Chemical Principles of Giemsa Staining: The Romanowsky Effect

The differential staining achieved with Giemsa is a complex interplay between the dye components and the cellular structures of the blood smear. The core of this is the Romanowsky effect, which is not attributable to any single dye but to the interaction between the cationic thiazine dyes (azure B and methylene blue) and the anionic dye, eosin Y.

-

Azure B (a basic dye): This is the primary component responsible for the Romanowsky effect. It is a product of the oxidation of methylene blue. Azure B has a strong affinity for acidic components of the cell, particularly the chromatin (DNA) in the nucleus. It binds to the phosphate groups of the DNA backbone.

-

Eosin Y (an acidic dye): Eosin Y is attracted to basic components of the cell, such as hemoglobin in red blood cells and certain cytoplasmic granules.

-

Interaction: The Romanowsky effect manifests as a purple color that is not present in either of the individual dyes. This is believed to occur when both azure B and eosin Y bind in close proximity to the DNA of the parasite's nucleus. The precise molecular mechanism is complex, but it is understood to involve the formation of an azure B-eosin Y-DNA complex.

Caption: Chemical interactions in Giemsa staining.

Formulations of Giemsa Stain

Table 1: Giemsa Stock Solution Formulation

| Component | Quantity | Purpose |

| Giemsa powder (certified) | 3.8 g | Source of azure B, methylene blue, and eosin Y |

| Glycerol | 250 mL | Stabilizer, prevents precipitation of the dyes |

| Methanol (absolute, acetone-free) | 250 mL | Solvent and fixative |

Table 2: Preparation of Giemsa Working Solutions

| Method | Giemsa Stock Solution | Buffered Water (pH 7.2) | Staining Time | Application |

| Slow Method | 3 mL | 97 mL | 45-60 minutes | Batch staining of many slides |

| Rapid Method | 10 mL | 90 mL | 10-15 minutes | Urgent diagnosis of fewer slides |

| Standard Thin Smear | 5 mL | 95 mL | 20-30 minutes | Routine thin smear examination |

| Standard Thick Smear | 1 mL | 49 mL | Varies | Routine thick smear examination |

Experimental Protocols

The following are detailed methodologies for the preparation of this compound and its application to thin and thick blood smears for malaria diagnosis.

Preparation of Giemsa Stock Solution

-

To 250 mL of methanol in a clean, dry, dark glass bottle, add 3.8 g of Giemsa powder.

-

Add several clean glass beads to aid in dissolving the powder.

-

Seal the bottle and shake well to dissolve the powder. This can be done by hand or on a mechanical shaker.

-

Slowly add 250 mL of glycerol to the mixture.

-

Mix thoroughly.

-

The solution should be allowed to "ripen" for 1-2 months before use to ensure optimal staining. Store at room temperature in a tightly sealed, dark bottle.

Staining of Thin Blood Smears

Caption: Workflow for staining thin blood smears.

-

Smear Preparation: Prepare a thin blood smear on a clean, grease-free microscope slide.

-

Drying: Allow the smear to air dry completely.

-

Fixation: Fix the smear by dipping the slide in absolute methanol for 30 seconds.

-

Drying after Fixation: Allow the slide to air dry.

-

Staining: Place the slide on a staining rack and flood it with a freshly prepared working solution of this compound (e.g., a 1:20 dilution of stock in buffered water, pH 7.2). Stain for 20-30 minutes.

-

Rinsing: Gently rinse the slide with buffered water (pH 7.2).

-

Drying: Place the slide in a vertical position to air dry.

-

Microscopy: Examine the smear under a microscope using an oil immersion objective.

Staining of Thick Blood Smears

Caption: Workflow for staining thick blood smears.

-

Smear Preparation: Prepare a thick blood smear on a clean, grease-free microscope slide.

-

Drying: Allow the smear to air dry completely. Crucially, do not fix with heat or methanol , as this will prevent the dehemoglobinization of the red blood cells.

-

Staining: Place the slide in a staining jar containing a freshly prepared working solution of this compound (e.g., a 1:33 dilution of stock in buffered water, pH 7.2). Stain for 45-60 minutes. The staining solution also serves to lyse the red blood cells.

-

Rinsing: Gently rinse the slide with buffered water (pH 7.2).

-

Drying: Place the slide in a vertical position to air dry.

-

Microscopy: Examine the smear under a microscope using an oil immersion objective.

Expected Staining Results

Properly stained blood smears will exhibit the following characteristics:

Table 3: Microscopic Appearance of Blood Components and Malaria Parasites after Giemsa Staining

| Cellular Component | Stained Appearance |

| Malaria Parasite Chromatin | Red to Purple |

| Malaria Parasite Cytoplasm | Blue |

| Schüffner's Dots (P. vivax/ovale) | Reddish-pink stippling in RBCs |

| Maurer's Clefts (P. falciparum) | Coarse, irregular reddish dots in RBCs |

| Erythrocytes (RBCs) | Pinkish-grey |

| Platelets | Violet granules |

| Leukocyte Nuclei | Purple to Violet |

| Neutrophil Cytoplasm | Pink with fine violet granules |

| Eosinophil Granules | Red to Orange |

| Basophil Granules | Dark Blue to Purple |

| Lymphocyte Cytoplasm | Sky Blue |

| Monocyte Cytoplasm | Grey-blue |

Conclusion

Gustav Giemsa's staining method has remained an indispensable tool in the fight against malaria for over a century. Its ability to differentially stain malaria parasites and host blood cells provides crucial morphological information for species identification and determination of parasitemia. While modern laboratory practices have introduced standardized and automated staining procedures, the fundamental principles of Giemsa's original formulation continue to be the basis for the reliable diagnosis of malaria and other blood-borne parasitic diseases. A thorough understanding of the chemical principles and meticulous adherence to the experimental protocols are paramount for achieving high-quality, diagnostic smears.

An In-depth Technical Guide to the Core Components of Giemsa Stain: Azure B and Eosin Y

This guide provides a comprehensive overview of the chemical properties and applications of Azure B and Eosin Y, the principal components of the Giemsa stain. It is intended for researchers, scientists, and professionals in drug development who utilize cytological and histological staining techniques. This document details the chemical nature of these dyes, their mechanism of action in the context of Giemsa staining, and provides standardized experimental protocols for their use.

Core Components: Chemical and Physical Properties

This compound is a type of Romanowsky stain used for the differential staining of cellular elements, particularly in blood and bone marrow smears. Its efficacy relies on the synergistic action of its cationic and anionic dyes. The primary components are Azure B, a cationic (basic) thiazine dye, and Eosin Y, an anionic (acidic) xanthene dye.

| Component | Chemical Formula | Molecular Weight | Dye Type |

| Azure B | C₁₅H₁₆ClN₃S[1][2][3][4][5] | 305.83 g/mol | Cationic (Basic) |

| Eosin Y | C₂₀H₆Br₄Na₂O₅ | 691.85 g/mol | Anionic (Acidic) |

Table 1: Chemical and Physical Properties of Azure B and Eosin Y. This table summarizes the fundamental chemical and physical characteristics of the core components of this compound.

The Romanowsky-Giemsa Effect: Mechanism of Staining

The differential staining achieved with Giemsa is a result of the so-called "Romanowsky-Giemsa effect." This phenomenon is not merely a simple interaction of acidic and basic dyes with cellular components but a complex interplay that results in a characteristic purple coloration of chromatin.

The basic dyes, Azure B and Methylene Blue (another thiazine dye present in Giemsa), are positively charged and bind to acidic cellular components, which are rich in phosphate groups, such as the DNA in the cell nucleus. This interaction stains the nucleus and other basophilic structures blue to purple.

Conversely, the acidic dye, Eosin Y, is negatively charged and binds to basic cellular components, such as the hemoglobin in red blood cells and eosinophilic granules, staining them pink or red. The combination of these dyes results in a spectrum of colors that allows for the clear differentiation of various cellular structures. The hallmark purple color of chromatin is believed to arise from the formation of an Azure B-Eosin Y complex that intercalates with DNA.

Experimental Protocols

The following are standardized protocols for the preparation of this compound and its application for the staining of thin and thick blood films, a common procedure in the diagnosis of blood-borne parasites like malaria.

Preparation of Giemsa Stock Solution

| Component | Quantity |

| Giemsa Powder | 3.8 g |

| Methanol (absolute) | 250 mL |

| Glycerol | 250 mL |

Table 2: Composition of Giemsa Stock Solution. This table outlines the components and their respective quantities for the preparation of a concentrated Giemsa stock solution.

Methodology:

-

Add 3.8 g of Giemsa powder to 250 mL of methanol in a clean, dry bottle.

-

Dissolve the powder by shaking or using a magnetic stirrer. Gentle heating to around 60°C can aid dissolution.

-

Slowly add 250 mL of glycerol to the solution while stirring.

-

Filter the final solution to remove any undissolved particles.

-

Store the stock solution in a tightly sealed, dark glass bottle at room temperature. The stain is stable and its performance improves with age.

Staining of Thin Blood Films

This protocol is optimized for the morphological assessment of blood cells and the identification of intracellular parasites.

Methodology:

-

Prepare a thin blood smear on a clean microscope slide and allow it to air dry completely.

-

Fix the smear by immersing the slide in absolute methanol for 30 seconds to 2 minutes.

-

Allow the slide to air dry completely after fixation.

-

Prepare a working Giemsa solution by diluting the stock solution with buffered water (pH 7.2). A common dilution is 1:10 to 1:20 (e.g., 1 mL of stock solution to 9-19 mL of buffered water).

-

Flood the slide with the working Giemsa solution and allow it to stain for 15-30 minutes.

-

Gently rinse the slide with buffered water to remove excess stain.

-

Allow the slide to air dry in an upright position.

-

Examine the stained smear under a microscope, typically using an oil immersion objective.

Staining of Thick Blood Films

This method is used for the detection of low levels of parasitemia, as it allows for the examination of a larger volume of blood.

Methodology:

-

Apply a drop of blood to a clean microscope slide and spread it in a circular motion to create a thick smear.

-

Allow the smear to air dry completely for at least one hour. Do not fix with methanol.

-

Prepare a 3% working Giemsa solution by diluting the stock solution with buffered water (pH 7.2).

-

Gently place the slide in a staining jar containing the working Giemsa solution for 45-60 minutes.

-

Carefully rinse the slide by immersing it in a jar of buffered water for 3-5 minutes to decolorize the hemoglobin and remove excess stain.

-

Allow the slide to air dry in an upright position.

-

Examine the stained smear under a microscope using an oil immersion objective.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for Giemsa staining of blood smears.

Caption: Workflow for Giemsa staining of thin and thick blood smears.

References

Methodological & Application

Application Note: Detailed Giemsa Stain Protocol for Thick Blood Smears

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giemsa stain is a crucial differential stain used in microbiology and diagnostics, most notably for the identification of blood parasites such as Plasmodium species (the causative agents of malaria) and other parasites like Trypanosoma and Chlamydia.[1][2] It belongs to the Romanowsky group of stains, which are neutral stains composed of a mixture of eosin Y, methylene blue, and azure.[2][3] The acidic components of the cell, like the nucleus, are stained by the basic dyes (azure and methylene blue), appearing blue-purple, while the basic components, such as cytoplasm, are stained by the acidic dye (eosin), appearing red.[4] This protocol provides a detailed methodology for the preparation and application of this compound on thick blood smears, a gold standard for malaria diagnosis.

Principle of the Method

In a thick blood smear, a larger volume of blood is used, and the red blood cells (RBCs) are dehemoglobinized (lysed) during the staining process. This allows for the concentration of parasites, making it an effective method for detecting low levels of parasitemia. The this compound penetrates the remaining cellular elements, including parasites and white blood cells, allowing for their morphological identification. For optimal staining of parasite chromatin and stippling (e.g., Schüffner's dots), the pH of the buffered water is critical and should be maintained at 7.2.

Experimental Protocols

1. Preparation of Giemsa Stock Solution

A consistent, high-quality stock solution is essential for reliable staining results. While commercially available, preparing the stock solution in the laboratory can ensure quality.

Materials:

-

Giemsa powder (certified): 3.8 g

-

Absolute methanol (acetone-free): 250 ml

-

Glycerol: 250 ml

-

Methanol-cleaned glass beads (3-5 mm): 50-100

-

500 ml dark or amber screw-capped glass bottle

-

Shaker (optional)

Procedure:

-

Place 50-100 clean glass beads into a 500 ml dark glass bottle.

-

Accurately weigh 3.8 g of Giemsa powder and, using a funnel, add it to the bottle.

-

Add 250 ml of absolute methanol to the bottle.

-

Seal the bottle and shake vigorously for 2-3 minutes to dissolve the stain. A mechanical shaker can be used.

-

Slowly add 250 ml of glycerol.

-

Continue to shake for another 3-5 minutes.

-

Store the solution in the dark at room temperature for 1-2 months to allow it to ripen before use. The stock solution improves with age.

2. Preparation of Buffered Water (pH 7.2)

The pH of the water used to dilute the Giemsa stock is critical for proper staining.

Materials:

-

Disodium hydrogen phosphate (Na₂HPO₄), anhydrous: 0.6 g

-

Potassium dihydrogen phosphate (KH₂PO₄), anhydrous: 0.8 g

-

Distilled or deionized water: 1 liter

Procedure:

-

Dissolve the phosphate salts in the distilled water.

-

Verify the pH with a pH meter and adjust if necessary.

-

Store in a clean, tightly sealed bottle.

3. Preparation of Working Giemsa Solution

The working solution should be prepared fresh daily just before use. Do not contaminate the stock solution with water.

Procedure: Two common dilutions are used depending on the required turnaround time:

-

3% Giemsa Solution (Slow Method): Mix 3 ml of Giemsa stock solution with 97 ml of buffered water (pH 7.2). This method is often used for batch staining of a large number of slides.

-

10% Giemsa Solution (Rapid Method): Mix 10 ml of Giemsa stock solution with 90 ml of buffered water (pH 7.2). This is suitable for urgent diagnoses.

Filter the required amount of stock solution through Whatman No. 1 filter paper before dilution.

4. Staining Protocol for Thick Blood Smears

Procedure:

-

Place a drop of blood on a clean, grease-free microscope slide and spread it in a circular motion to the size of a dime.

-

Allow the thick blood smear to air dry completely in a horizontal position for several hours or overnight. Crucially, do not fix the thick smear with methanol , as this will prevent the dehemoglobinization of the red blood cells. Do not use heat to dry the smear.

-

Place the dried slides on a staining rack.

-

Gently flood the slides with the freshly prepared working Giemsa solution. Avoid pouring the stain directly onto the smear.

-

Stain the slides. The staining time will vary depending on the concentration of the working solution (see table below).

-

After staining, gently wash the smear by immersing it in a container of buffered water for 3-5 minutes. Do not wash under a running tap, as this can dislodge the smear.

-

Remove the slide from the buffered water and place it in a vertical position in a drying rack to air dry completely.

Data Presentation

Table 1: Quantitative Parameters for Giemsa Staining of Thick Blood Smears

| Parameter | Value | Notes | Source |

| Stock Solution | |||

| Giemsa Powder | 3.8 g | Per 500 ml of final stock solution. | |

| Methanol | 250 ml | Acetone-free, absolute. | |

| Glycerol | 250 ml | High-grade, pure. | |

| Ripening Time | 1-2 months | Improves staining quality. | |

| Working Solution | |||

| Buffer pH | 7.2 | Critical for correct staining of parasites. | |

| Slow Method Dilution | 3% (1:33) | 3 ml stock to 97 ml buffer. | |

| Rapid Method Dilution | 10% (1:10) | 10 ml stock to 90 ml buffer. | |

| Staining Times | |||

| 3% Giemsa Solution | 45-60 minutes | For batch staining or detailed morphology. | |

| 10% Giemsa Solution | 10-15 minutes | For rapid diagnosis. | |

| Washing Time | 3-5 minutes | In buffered water. |

Expected Results

Upon microscopic examination under oil immersion:

-

Malaria Parasites: Cytoplasm will appear blue, and the chromatin will be a distinct red or purple.

-

White Blood Cells: Nuclei will be stained purple.

-

Platelets: Will appear as purple granules.

-

Background: Should be clean and pale due to the lysis of red blood cells.

Mandatory Visualization

Caption: Workflow for Giemsa Staining of Thick Blood Smears.

References

Visualizing Chlamydia trachomatis Inclusion Bodies with Giemsa Stain: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and trachoma worldwide. A key feature of its developmental cycle is the formation of characteristic intracytoplasmic inclusions within host epithelial cells. Visualizing these inclusion bodies is fundamental for diagnosing infections, studying the bacterial life cycle, and evaluating the efficacy of potential therapeutic agents. Giemsa staining is a classic, cost-effective cytological technique used to identify these inclusions. This document provides detailed protocols and application notes for the successful visualization of C. trachomatis inclusion bodies using Giemsa stain.

The principle of Giemsa staining, a type of Romanowsky stain, lies in the differential staining of cellular components.[1][2] The stain is a mixture of methylene blue, azure, and eosin dyes.[1][2][3] The basic dyes, methylene blue and azure, stain the acidic components of the cell, such as the nucleus and the DNA-rich chlamydial bodies, a purplish-blue color. The acidic eosin dye counterstains the basic components, like the cytoplasm, in varying shades of pink or red. This differential staining allows for clear visualization of the dark purple chlamydial inclusion bodies against a paler pink to blue host cell cytoplasm and a dark purple nucleus.

Data Presentation: Staining Parameters

Successful Giemsa staining for Chlamydia trachomatis inclusions can be achieved using various dilutions and staining times. The optimal parameters may vary depending on the cell type, the age of the inclusions, and the specific laboratory conditions. The following table summarizes common parameters cited in protocols.

| Parameter | Recommended Range/Value | Notes |

| Fixation Agent | Absolute Methanol | Fixation is crucial for preserving cellular morphology. |

| Fixation Time | ≥ 5 minutes | Ensure complete dehydration and fixation of the cells. |

| Giemsa Stock Dilution | 1:20 to 1:50 (e.g., 1:40) | A 1:40 dilution is frequently cited for C. trachomatis. |

| Diluent | Buffered water (pH 6.8 - 7.2) | The pH of the buffer is critical for proper dye binding and differentiation. |

| Staining Time | 60 - 120 minutes | Longer staining times can enhance the intensity of the inclusion staining. |

| Incubation Temperature | Room Temperature or 35-37°C | Incubation at 37°C can sometimes reduce staining time. |

| Rinsing Agent | 95% Ethanol or Buffered Water | A brief rinse in ethanol can help to remove excess dye and improve differentiation. |

Experimental Protocols

This section provides a detailed methodology for the infection of host cells with Chlamydia trachomatis and subsequent Giemsa staining to visualize inclusion bodies.

I. Cell Culture and Infection

-

Cell Seeding : Seed a suitable host cell line (e.g., McCoy, HeLa) onto sterile glass coverslips in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Incubation : Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

-

Infection : Once the cells are confluent, remove the culture medium and infect the cells with a suspension of C. trachomatis elementary bodies (EBs).

-

Centrifugation : Centrifuge the plate at approximately 2000 x g for 1 hour at 37°C to facilitate bacterial adhesion and entry into the host cells.

-

Incubation Post-Infection : After centrifugation, remove the inoculum and add fresh culture medium, often supplemented with cycloheximide (1-2 µg/mL) to inhibit host cell protein synthesis and promote chlamydial growth.

-

Incubation Period : Incubate the infected cells for 48 to 72 hours to allow for the development of mature inclusion bodies.

II. Giemsa Staining Protocol

-

Aspiration : Carefully aspirate the culture medium from the wells containing the coverslips.

-

Washing : Gently wash the coverslips twice with phosphate-buffered saline (PBS) to remove any remaining medium and cellular debris.

-

Fixation : Add absolute methanol to each well to cover the coverslips and fix for a minimum of 5 minutes.

-

Air Drying : Remove the methanol and allow the coverslips to air dry completely.

-

Stain Preparation : Prepare the working this compound solution by diluting the stock solution with buffered water (pH 7.2). A 1:40 dilution is recommended (e.g., 0.5 mL of Giemsa stock solution in 19.5 mL of buffered water).

-

Staining : Place the coverslips (cell-side up) on a staining rack or back into the plate and cover them with the freshly prepared diluted this compound.

-

Incubation : Allow the stain to incubate for 60 to 120 minutes at room temperature.

-

Rinsing : Briefly and rapidly rinse the coverslips in 95% ethanol to remove excess stain. Alternatively, gently rinse with buffered water.

-

Drying : Allow the stained coverslips to air dry completely in a vertical position.

-

Mounting : Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Microscopy : Examine the slides under a light microscope using an oil immersion objective (100x).

Visualization and Interpretation

Under the microscope, successfully stained samples will exhibit the following characteristics:

-

Host Cell Nucleus : Dark purple to blue.

-

Host Cell Cytoplasm : Pale blue to pink.

-

Chlamydia trachomatis Inclusion Bodies : Dark, granular, purplish-blue intracytoplasmic bodies. The inclusions are typically located in the perinuclear region of the host cell.

Mandatory Visualizations

Caption: Experimental workflow for Giemsa staining of C. trachomatis.

Caption: this compound's differential staining mechanism.

References

Application Notes and Protocols: Giemsa G-Banding Technique for Human Chromosome Karyotyping

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giemsa G-banding is a fundamental and widely used technique in cytogenetics for the visualization and identification of individual chromosomes.[1][2] This method involves treating metaphase chromosomes with a proteolytic enzyme, typically trypsin, followed by staining with Giemsa stain.[1][3] The process results in a characteristic pattern of dark (G-positive) and light (G-negative) bands along the length of each chromosome, allowing for their precise identification and the detection of numerical and structural abnormalities.[1] G-positive bands are typically rich in adenine and thymine (A-T), gene-poor, and late replicating, while G-negative bands are rich in guanine and cytosine (G-C), gene-rich, and early replicating. This application note provides a detailed protocol for the Giemsa G-banding of human chromosomes, intended for use by researchers, scientists, and professionals in drug development.

Applications

The G-banding technique is a cornerstone of cytogenetic analysis with broad applications in both clinical diagnostics and research:

-

Clinical Diagnostics: G-banding is routinely used to create a karyotype, which is a photographic representation of an individual's chromosome complement. This allows for the diagnosis of a wide range of genetic disorders, including:

-

Numerical Abnormalities: Detection of aneuploidies such as trisomy (e.g., Down syndrome, Trisomy 21) and monosomy.

-

Structural Abnormalities: Identification of deletions, duplications, inversions, and translocations of chromosome segments.

-

-

Cancer Cytogenetics: Analysis of chromosomal aberrations in cancer cells is crucial for diagnosis, prognosis, and monitoring treatment efficacy.

-

Prenatal Diagnosis: Karyotyping of fetal cells obtained from amniocentesis or chorionic villus sampling is used to detect chromosomal abnormalities in utero.

-

Drug Development: Assessing the genotoxic potential of new drug candidates by screening for chromosomal damage in treated cells.

Principle of the Method

The differential staining observed in G-banding is achieved through a controlled enzymatic digestion of chromosomal proteins. The metaphase chromosomes are first treated with trypsin, which partially digests the proteins that coat the DNA. This enzymatic treatment is thought to relax the chromatin structure to varying degrees along the chromosome. Subsequent staining with Giemsa, a mixture of methylene blue, eosin, and Azure B, results in the characteristic banding pattern. The A-T rich, heterochromatic regions of the chromosomes are believed to be more resistant to trypsin digestion and thus stain darkly, while the G-C rich, euchromatic regions are more susceptible to enzymatic action and stain lightly.

Experimental Protocols

Reagent and Solution Preparation

Proper preparation of reagents is critical for successful G-banding. The following table outlines the necessary solutions and their preparation.

| Reagent/Solution | Composition | Preparation Instructions | Storage |

| Trypsin Solution (Working) | 0.025% - 0.05% Trypsin in Saline or Buffer | Dilute a stock solution of 2.5% trypsin. For example, add 1.5 ml of 2.5% trypsin to 50 ml of Earle's Balanced Salt Solution (EBSS) or 0.9% NaCl. The optimal concentration may need to be determined empirically. | Prepare fresh daily or store aliquots at -20°C. |

| This compound (Working) | 2-10% Giemsa Stock in Gurr Buffer (pH 6.8) | Dilute Giemsa stock solution in Gurr buffer. For a 2% solution, mix 1 part Giemsa stock with 49 parts buffer. For a 4% solution, mix 2 ml of Giemsa with 48 ml of buffer. | Prepare fresh before use. |

| Gurr Buffer (pH 6.8) | Commercial buffer tablets or powder | Dissolve one tablet or the appropriate amount of powder in distilled water according to the manufacturer's instructions. | Room Temperature |

| 0.9% Sodium Chloride (NaCl) | 9 g NaCl in 1 L distilled water | Dissolve NaCl in distilled water and sterilize by autoclaving. | Room Temperature |

| Fetal Bovine Serum (FBS) Rinse | 1% FBS in Saline or Buffer | Add 1 ml of FBS to 99 ml of Earle's BSS or 0.9% NaCl. | 2-8°C |

| Methanol:Acetic Acid Fixative (Carnoy's Fixative) | 3 parts Methanol to 1 part Glacial Acetic Acid | Mix fresh and keep on ice. | Prepare fresh before use. |

Step-by-Step G-Banding Protocol

This protocol assumes that metaphase chromosome spreads have already been prepared on microscope slides from cell cultures (e.g., peripheral blood lymphocytes, amniocytes, or bone marrow).

1. Slide Aging/Baking:

-

Age air-dried slides overnight at 55-60°C or for 1-3 hours at 72-90°C. This step helps to harden the chromosomes and improve band quality.

2. Trypsin Treatment:

-

Immerse the aged slide in a Coplin jar containing pre-warmed (37°C) working trypsin solution.

-

Incubate for a period ranging from 10 seconds to 2 minutes. The optimal time is critical and must be determined empirically for each batch of slides and reagents.

-

Agitate the slide gently during incubation.

3. Rinsing:

-

Immediately after trypsin treatment, rinse the slide by dipping it sequentially in two Coplin jars of 0.9% NaCl or a jar containing 1% FBS solution to stop the enzymatic reaction.

4. Staining:

-

Immerse the slide in a Coplin jar containing freshly prepared Giemsa working solution.

-

Stain for 5-10 minutes. The optimal staining time can vary.

5. Final Rinse and Drying:

-

Rinse the slide by dipping it in two changes of Gurr buffer or distilled water until no more stain leaches from the slide.

-

Allow the slide to air dry completely in an upright position.

6. Mounting and Microscopy:

-

Once dry, the slide can be examined under a light microscope. For oil immersion microscopy, a coverslip can be mounted using a suitable mounting medium.

Workflow and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Giemsa G-banding workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the G-banding protocol. These values may require optimization depending on the specific laboratory conditions and cell type.

| Parameter | Typical Range | Notes |